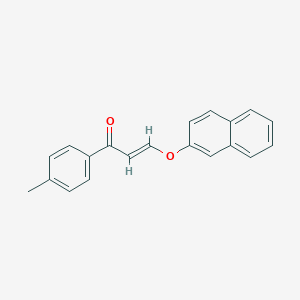
1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one, also known as MNPA, is a chemical compound that has been studied extensively for its potential applications in scientific research. MNPA belongs to the class of chalcones, which are compounds that have shown promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
科学研究应用
1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its potential use as an anticancer agent. Studies have shown that 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has potent cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
In addition to its anticancer properties, 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has also been studied for its anti-inflammatory and antioxidant activities. 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has also been shown to scavenge free radicals, which are molecules that can damage cells and contribute to various diseases.
作用机制
The mechanism of action of 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one inhibits the activity of enzymes involved in cancer cell growth and survival, such as topoisomerase II and protein kinase C. 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one may also induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that are involved in programmed cell death.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has also been shown to have antimicrobial activity against various bacterial and fungal strains. 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has also been shown to inhibit the activity of enzymes involved in cholesterol synthesis, which may have implications for the treatment of hypercholesterolemia.
实验室实验的优点和局限性
One advantage of using 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one in lab experiments is its high potency and selectivity for cancer cells. 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has been shown to have cytotoxic effects on cancer cells at low concentrations, while having minimal effects on normal cells. This selectivity is important for reducing the side effects of cancer treatment.
One limitation of using 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo. 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one also has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one. One area of research is the development of novel 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and anti-inflammatory activities of 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one as a therapeutic agent for cancer and other diseases.
合成方法
The synthesis of 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one involves the condensation of 4-methylacetophenone and 2-naphthaldehyde in the presence of a base catalyst, typically potassium hydroxide or sodium hydroxide. The reaction takes place in an organic solvent, such as ethanol or methanol, and is typically carried out at room temperature under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain a high purity 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one.
属性
产品名称 |
1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one |
|---|---|
分子式 |
C20H16O2 |
分子量 |
288.3 g/mol |
IUPAC 名称 |
(E)-1-(4-methylphenyl)-3-naphthalen-2-yloxyprop-2-en-1-one |
InChI |
InChI=1S/C20H16O2/c1-15-6-8-17(9-7-15)20(21)12-13-22-19-11-10-16-4-2-3-5-18(16)14-19/h2-14H,1H3/b13-12+ |
InChI 键 |
IUUKOZXTAPCOST-OUKQBFOZSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/OC2=CC3=CC=CC=C3C=C2 |
SMILES |
CC1=CC=C(C=C1)C(=O)C=COC2=CC3=CC=CC=C3C=C2 |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C=COC2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide](/img/structure/B214805.png)


![3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214808.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B214812.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methoxybenzamide](/img/structure/B214816.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B214817.png)

![N-[2-chloro-4-[(4-propan-2-yloxybenzoyl)amino]phenyl]furan-2-carboxamide](/img/structure/B214821.png)
![3-(4-methylphenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214826.png)
![2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B214828.png)
![2-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-3-(3-fluorophenyl)-3-oxopropanenitrile](/img/structure/B214829.png)
![5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214832.png)